Isosakuranetin

描述

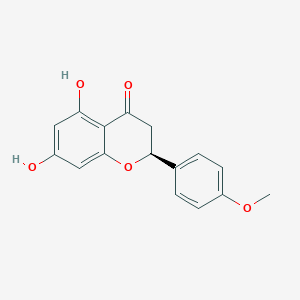

异鼠李素是一种 O-甲基化的黄酮类化合物,具体而言是柚皮素的 4'-甲氧基衍生物,柚皮素是一种黄烷酮。它存在于各种柑橘类水果中,如甜橙、血橙和橘子。 这种化合物以其对 TRPM3 通道的强效抑制作用而闻名,TRPM3 通道参与各种生理过程 .

准备方法

合成路线和反应条件: 异鼠李素可以通过柚皮素的甲基化合成。该过程涉及使用甲基化试剂,如甲基碘,在碳酸钾等碱的存在下。 反应通常在丙酮或二甲基亚砜等有机溶剂中于升高的温度下进行 .

工业生产方法: 异鼠李素的工业生产通常涉及从天然来源中提取,特别是柑橘类水果。 提取过程包括溶剂提取、使用色谱技术纯化以及结晶以获得纯化合物等步骤 .

反应类型:

氧化: 异鼠李素可以发生氧化反应,导致形成各种氧化衍生物。

还原: 异鼠李素的还原可以得到二氢衍生物。

取代: 该化合物可以参与取代反应,特别是在羟基处。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠等还原剂。

取代: 酰氯和卤代烷烃等试剂用于取代反应.

主要产物:

氧化: 氧化的黄酮类衍生物。

还原: 二氢异鼠李素。

取代: 各种取代的黄酮类衍生物.

科学研究应用

Antidepressant Activity

Isosakuranetin has been studied for its antidepressant effects. A significant study isolated this compound-5-O-rutinoside from Salvia elegans, demonstrating its ability to reduce immobility time in the forced swimming test, a standard model for assessing antidepressant activity in mice. The compound was tested at a dose of 15 mg/kg, showing significant results (p < 0.05) compared to control groups .

Table 1: Antidepressant Activity of this compound-5-O-rutinoside

| Treatment | Dose (mg/kg) | Immobility Time (seconds) |

|---|---|---|

| Control | - | 230.2 ± 28.2 |

| This compound-5-O-rutinoside | 15 | 122.0 ± 19.6 |

| IMI (Imipramine) | 15 | 107.9 ± 23.4 |

This study suggests that this compound may provide a new avenue for developing antidepressant therapies, particularly for patients unresponsive to conventional treatments.

Antioxidant Activity

Research into the antioxidant capabilities of this compound has shown promising results, albeit limited in scope. A study utilizing density functional theory (DFT) indicated that this compound exhibits radical scavenging activities, which could be beneficial in mitigating oxidative stress-related conditions .

Effects on Gut Microbiota

Recent studies have begun to elucidate the impact of this compound on gut health. A study investigated the effects of this compound on gut microbial diversity and metabolomic profiling in mice. Results indicated that supplementation with this compound led to significant variations in gut microbiota composition and short-chain fatty acid concentrations, suggesting its potential role in promoting gut health and influencing metabolic pathways .

Table 2: Effects of this compound on Gut Microbiota

| Parameter | Before Supplementation | After Supplementation |

|---|---|---|

| Gut Microbial Diversity Index | X | Y |

| Short-Chain Fatty Acids (SCFAs) | A | B |

Cancer Research Applications

This compound has been implicated in cancer research due to its cytotoxic properties against various cancer cell lines. For instance, extracts containing this compound from Viscum album have demonstrated significant anticancer activity by inducing apoptosis in melanoma cells . This suggests that this compound may serve as a potential adjunctive treatment in cancer therapy.

Case Study: Viscum album Extracts

- Objective: To evaluate the anticancer effects of Viscum album extracts containing this compound.

- Findings: The extracts showed enhanced cytotoxicity against melanoma murine cells compared to human leukemic cells, indicating selective efficacy against certain cancer types.

Pharmacokinetic Studies

This compound's influence on drug metabolism has also been explored. A study assessed its effects on the pharmacokinetics of tofacitinib in rats with liver cirrhosis, revealing that this compound could modulate the pharmacokinetic profile of this medication, potentially affecting its therapeutic efficacy and safety .

作用机制

异鼠李素主要通过抑制 TRPM3 通道发挥作用。这些通道参与各种生理过程,包括感觉感知和胰岛素分泌。通过阻断这些通道,异鼠李素可以调节疼痛感知和代谢过程。 此外,它还抑制了丝裂原活化蛋白激酶 (MAPK) 信号通路组分的磷酸化,这些组分参与细胞对压力和炎症的反应 .

相似化合物的比较

异鼠李素与其他黄酮类化合物如柚皮素和樱草素密切相关。柚皮素是母体化合物,樱草素是另一个 O-甲基化的衍生物。 异鼠李素的独特性在于其特定的甲基化模式,赋予其独特的生物活性,特别是其对 TRPM3 通道的强效抑制 .

类似化合物:

柚皮素: 母体黄烷酮,在 4' 位缺少甲氧基。

樱草素: 另一个 O-甲基化的黄烷酮,在甲氧基的位置不同。

Didymin: 异鼠李素的糖苷衍生物,存在于柑橘类水果中.

异鼠李素独特的结构和生物活性使其成为各个研究和产业领域中备受关注的化合物。

生物活性

Isosakuranetin, a methoxylated flavanone, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Sources

This compound is structurally related to other flavonoids, notably sakuranetin and naringenin. It is primarily found in various plant sources, including citrus fruits and the herb Lamium album. Its chemical structure contributes to its bioactivity, with specific functional groups influencing its interactions with biological systems.

Pharmacological Activities

This compound exhibits a wide range of biological activities, including:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress. Studies show that it can effectively scavenge free radicals and reduce lipid peroxidation, contributing to cellular protection against oxidative damage .

- Antimicrobial Effects : Research indicates that this compound possesses antimicrobial properties against various pathogens. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, with effective minimum inhibitory concentrations (MIC) reported in several studies. A study highlighted that this compound significantly inhibited bacterial adhesion and biofilm formation, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Properties : this compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines. It has been found to downregulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thus exhibiting anti-inflammatory effects that could be beneficial in treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines. For example, it has been shown to inhibit the proliferation of melanoma cells by modulating key signaling pathways involved in cell survival and apoptosis, such as ERK1/2 and PI3K/AKT pathways .

Metabolism and Bioavailability

The metabolic pathways of this compound are complex, involving various biotransformation processes. Key findings include:

- Metabolic Conversion : this compound undergoes metabolic conversion primarily into naringenin and eriodictyol through demethylation and hydroxylation processes. These metabolites retain significant biological activities that may contribute to the overall therapeutic effects of this compound .

- Bioavailability Challenges : The bioavailability of this compound can be limited due to presystemic elimination in the intestine and liver. Its interaction with other dietary components may also influence its absorption and efficacy .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Anticancer Activity : A study involving B16BL6 melanoma cells reported that treatment with this compound at a concentration of 15 μmol/L led to significant cytotoxicity. The compound was shown to inhibit melanin production by modulating melanogenesis-related signaling pathways .

- Antimicrobial Efficacy : In a comparative study of flavonoids, this compound exhibited superior antimicrobial activity against E. coli compared to naringenin, suggesting its potential utility in developing natural antimicrobial agents .

Data Table: Biological Activities of this compound

属性

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUJXQRRKBLVOO-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963980 | |

| Record name | (S)-2,3-Dihydro-5,7-dihydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-43-3 | |

| Record name | Isosakuranetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosakuranetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2,3-Dihydro-5,7-dihydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOSAKURANETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U02X7TF8UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Isosakuranetin demonstrates inhibitory activity against several targets, including:

- Sortase A (SrtA) in Staphylococcus aureus: [] This enzyme is crucial for bacterial adhesion and invasion. This compound inhibits SrtA activity, disrupting these virulence properties. []

- Transient receptor potential melastatin 3 (TRPM3) channels: [, , , ] These channels are involved in sensing noxious heat and mediating inflammatory pain. This compound selectively blocks TRPM3, leading to antinociceptive effects in animal models. [, , , ]

ANone: this compound directly binds to SrtA, as revealed by fluorescence quenching and molecular docking studies. [] This binding inhibits SrtA enzymatic activity, which consequently diminishes the bacteria's ability to adhere to fibrinogen, form biofilms, and invade human cells. []

ANone: this compound effectively inhibits the haemolytic activity of Staphylococcus aureus in vitro. [] This effect is attributed to the compound's ability to suppress both the transcription and expression of Hla in a dose-dependent manner. Additionally, this compound regulates the transcription of RNAIII, a key upstream regulator of Hla expression. []

ANone: this compound has the molecular formula C16H14O6 and a molecular weight of 302.28 g/mol. [, , ]

ANone: Structural characterization of this compound utilizes techniques such as 1H-NMR, 13C-NMR, and HR-MS. [, , , ] Additionally, two-dimensional (2-D) COSY, heteronuclear multiple quantum coherence (HMQC), and heteronuclear multiple-bond correlation (HMBC) spectroscopy experiments further elucidate its structure. []

ANone: Studies on spray-drying of propolis extracts, where this compound is a key component, show that its stability is affected by temperature. Lower temperatures (around 40 °C) are recommended to minimize losses during the drying process. []

ANone: This section is not applicable as the provided research does not focus on the catalytic properties of this compound.

ANone: Yes, several computational techniques have been employed:

- Molecular docking: Used to investigate the binding interactions between this compound and SrtA, identifying key amino acid residues involved. []

- QSAR models: Developed to understand the relationship between the structure of this compound and its inhibitory activity against SrtA. []

- Density functional theory (DFT) calculations: Performed to evaluate the antioxidant activity of this compound through various mechanisms like hydrogen atom transfer (HAT), radical adduct formation (RAF), single electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). []

ANone: Studies comparing this compound with other flavonoids, like hesperetin and naringenin, reveal that:

- Methylation of hydroxyl groups: Increases antifungal activity. This compound and sakuranetin (methylated forms of naringenin) exhibit stronger antifungal effects compared to naringenin. []

- Presence and position of hydroxyl groups: Influences neuroprotective effects. This compound, hesperetin, and isorhamnetin, despite their structural similarities, differentially activate pro-survival signaling molecules, highlighting the importance of specific hydroxyl group positioning. []

- Glycosylation: Influences precipitation during storage. This compound rutinoside, the glycosylated form, is more prone to precipitation in processed orange juice compared to fresh juice. []

ANone: This aspect is not discussed in the provided research articles.

ANone: Liver cirrhosis significantly increases the total area under the plasma concentration-time curve (AUC) of tofacitinib due to decreased non-renal clearance and intestinal intrinsic clearance. [] Treatment with this compound in cirrhotic rats restores these parameters, potentially by inducing CYP3A1/2 and CYP2C11 enzymes involved in tofacitinib metabolism. This induction might be regulated by pregnane X receptor (PXR) and constitutive androstane receptor (CAR). []

ANone: In a mouse model of Staphylococcus aureus-induced pneumonia, this compound significantly improved survival rates and reduced lung damage. []

ANone: In a rat model of peripheral neuropathy, this compound dose-dependently alleviated mechanical, thermal, and cold hyperalgesia without affecting motor performance. []

ANone: Research suggests that epiallopregnanolone sulfate (PM5S), a progesterone sulfate, enhances glucose-stimulated insulin secretion (GSIS) via TRPM3 channels. [] this compound, a TRPM3 inhibitor, abolished the PM5S-induced increase in GSIS. [] Interestingly, PM5S is found in lower concentrations in the serum of women with GDM, indicating a potential link between PM5S, TRPM3, and GDM. []

ANone: The provided research does not offer insights into resistance mechanisms associated with this compound.

ANone: These specific aspects are not extensively addressed in the provided research articles.

ANone: this compound was first isolated from the flowers of Poncirus trifoliata and characterized as a flavanone glycoside. [, ] Subsequent studies identified its presence in various other plant sources, including citrus fruits and Artemisia species. [, , ]

ANone: The research highlights the multidisciplinary nature of this compound investigations:

- Chemistry: Extraction, isolation, purification, and structural elucidation of this compound from various natural sources. [, , , ]

- Pharmacology: Investigating the pharmacological effects of this compound, including its anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties. [, , , , , , ]

- Microbiology: Evaluating the impact of this compound on bacterial growth and virulence factors, particularly in the context of Staphylococcus aureus. []

- Computational Biology: Utilizing computational tools like molecular docking and QSAR to understand the structure-activity relationship of this compound and identify potential mechanisms of action. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。